molecular formula C17H17ClN2O2S B8042230 5-(4-Chloro-3-methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole

5-(4-Chloro-3-methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole

Cat. No.: B8042230
M. Wt: 348.8 g/mol
InChI Key: LUTYOKHTSWMHAM-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole is a synthetic organic compound that belongs to the class of dihydropyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction may proceed through a cyclization mechanism to form the dihydropyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the sulfonyl group or the pyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4-Chloro-3-methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole
  • 5-(4-Methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole

Uniqueness

The unique structural features of 5-(4-Chloro-3-methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole, such as the specific substitution pattern on the aromatic rings, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-2-(4-methylsulfonylphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-12-11-13(3-8-16(12)18)17-9-10-20(19-17)14-4-6-15(7-5-14)23(2,21)22/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTYOKHTSWMHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(CC2)C3=CC=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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